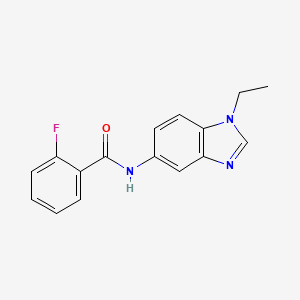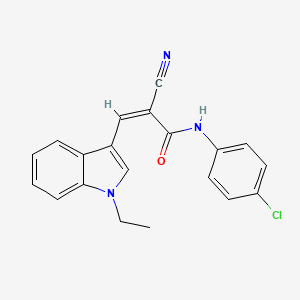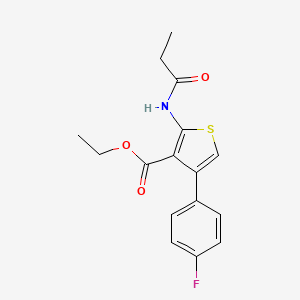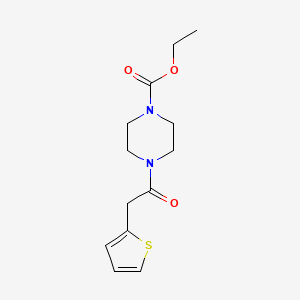
N-(1-ethyl-1H-benzimidazol-5-yl)-2-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-ethyl-1H-benzimidazol-5-yl)-2-fluorobenzamide, commonly known as EF24, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. EF24 is a curcumin analog that has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. The compound has been synthesized using various methods and has been extensively studied for its mechanism of action and potential applications in scientific research.
Wirkmechanismus
EF24 exerts its biological effects by modulating various signaling pathways. The compound has been found to inhibit the activity of NF-κB by preventing its translocation to the nucleus, thereby reducing the expression of pro-inflammatory genes. EF24 has also been found to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the activity of anti-apoptotic proteins. Additionally, EF24 has been found to reduce oxidative stress by upregulating the expression of antioxidant enzymes.
Biochemical and Physiological Effects:
EF24 has been found to exhibit various biochemical and physiological effects. The compound has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. EF24 has also been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Additionally, EF24 has been found to reduce oxidative stress by increasing the expression of antioxidant enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
EF24 has several advantages for lab experiments. The compound is highly stable and can be easily synthesized with high yield and purity. EF24 is also highly soluble in organic solvents, making it easy to dissolve in various experimental conditions. However, EF24 has some limitations for lab experiments. The compound has poor solubility in aqueous solutions, making it difficult to use in cell-based assays. Additionally, EF24 has low bioavailability, which may limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the study of EF24. One potential direction is to investigate the use of EF24 as a therapeutic agent for inflammatory diseases, such as arthritis and inflammatory bowel disease. Another potential direction is to investigate the use of EF24 as a potential anti-cancer agent for various types of cancer. Additionally, future studies could investigate the use of EF24 in combination with other drugs to enhance its therapeutic effects. Finally, future studies could investigate the pharmacokinetics and pharmacodynamics of EF24 to better understand its effectiveness in vivo.
Synthesemethoden
EF24 can be synthesized using various methods, including the Suzuki coupling reaction and the Ullmann coupling reaction. The Suzuki coupling reaction involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst. The Ullmann coupling reaction involves the reaction of an aryl halide with a copper catalyst in the presence of an amine ligand. Both methods have been used to synthesize EF24 with high yield and purity.
Wissenschaftliche Forschungsanwendungen
EF24 has been extensively studied for its potential applications in scientific research. The compound has been found to exhibit anti-inflammatory properties by inhibiting the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response. EF24 has also been found to exhibit anti-tumor properties by inducing apoptosis in cancer cells. Additionally, EF24 has been found to exhibit anti-oxidant properties by scavenging free radicals and reducing oxidative stress.
Eigenschaften
IUPAC Name |
N-(1-ethylbenzimidazol-5-yl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O/c1-2-20-10-18-14-9-11(7-8-15(14)20)19-16(21)12-5-3-4-6-13(12)17/h3-10H,2H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRQRISEJWJLJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethyl-1H-benzimidazol-5-yl)-2-fluorobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-fluorophenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide](/img/structure/B5682587.png)

![7-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5682603.png)
![2-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-5-(pyrrolidin-1-ylcarbonyl)pyridine](/img/structure/B5682605.png)


![4-fluoro-N-[(1-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}piperidin-3-yl)methyl]benzamide](/img/structure/B5682639.png)

![N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2-(dimethylamino)-4-methyl-5-pyrimidinecarboxamide](/img/structure/B5682649.png)
![1-(5-{[(3R*,4R*)-3-cyclopropyl-3-hydroxy-4-methyl-1-pyrrolidinyl]carbonyl}-2-methylphenyl)-2-imidazolidinone](/img/structure/B5682656.png)
![3-[2-(2-hydroxy-2,3-dihydro-1'H-spiro[indene-1,4'-piperidin]-1'-yl)-2-oxoethyl]-2,4-imidazolidinedione](/img/structure/B5682667.png)
![{3-allyl-1-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}methanol](/img/structure/B5682676.png)
![1-[3-(5-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)-3-oxopropyl]-2-azepanone](/img/structure/B5682687.png)
